molecular formula C13H18INO2 B13503858 Tert-butyl [2-(4-iodophenyl)ethyl]carbamate

Tert-butyl [2-(4-iodophenyl)ethyl]carbamate

Cat. No.: B13503858
M. Wt: 347.19 g/mol
InChI Key: HAFQQTYACXHVFR-UHFFFAOYSA-N
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Description

Tert-butyl [2-(4-iodophenyl)ethyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an ethylamine moiety, which is further linked to a 4-iodophenyl ring. This compound is structurally characterized by:

  • Boc group: Provides steric protection for the amine, enhancing stability during synthetic processes .
  • 4-Iodophenyl substituent: The iodine atom introduces significant molecular weight (predicted ~350–375 g/mol) and enhances lipophilicity, which may influence pharmacokinetic properties .
  • Ethyl spacer: Facilitates conjugation to other molecular scaffolds, making it a versatile intermediate in medicinal chemistry .

Properties

Molecular Formula

C13H18INO2

Molecular Weight

347.19 g/mol

IUPAC Name

tert-butyl N-[2-(4-iodophenyl)ethyl]carbamate

InChI

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16)

InChI Key

HAFQQTYACXHVFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[2-(4-iodophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-iodophenyl ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of tert-butylN-[2-(4-iodophenyl)ethyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[2-(4-iodophenyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-ButylN-[2-(4-iodophenyl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-[2-(4-iodophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. The iodophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs based on substituents, molecular weight, and applications:

Compound Name Substituent (X) Additional Groups Molecular Weight (g/mol) Key Applications/Notes References
Tert-butyl [2-(4-iodophenyl)ethyl]carbamate I None ~350–375 (estimated) Intermediate for radiolabeling/drug design
Tert-butyl (4-chlorophenethyl)carbamate Cl None 255.74 Lab chemical; non-hazardous intermediate
tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate Cl Amino group 270.8 Potential for peptide coupling
tert-butyl N-[(1S)-1-cyano-2-(4-iodophenyl)ethyl]carbamate I Cyano group 372.21 Chiral intermediate in drug synthesis
tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate OCH₃ Dimethylaminoethyl Not provided Intermediate in omisertinib (AZD9291) synthesis

Key Observations :

  • Iodine vs.
  • Functional Groups: Amino or cyano groups enhance reactivity for further derivatization (e.g., amide bond formation) .
  • Biological Relevance: Methoxy and dimethylaminoethyl substituents () are critical for kinase inhibitor activity, suggesting that the 4-iodophenyl analog could be tailored for similar targets.

Biological Activity

Tert-butyl [2-(4-iodophenyl)ethyl]carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions involving the tert-butyl carbamate moiety and the iodophenyl group. The synthesis typically involves the following steps:

  • Formation of the Iodophenyl Group : The iodophenyl moiety is often synthesized through halogenation reactions of phenolic compounds.
  • Carbamate Formation : The carbamate is formed by reacting the resulting iodophenol with a suitable amine under controlled conditions.

The general reaction can be represented as follows:

R NH2+R COOR NH COO R+H2O\text{R NH}_2+\text{R COO}\rightarrow \text{R NH COO R}+\text{H}_2\text{O}

This reaction highlights the formation of a carbamate from an amine and a carboxylic acid derivative (in this case, tert-butyl carbamate).

This compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes:

  • Acetylcholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance synaptic transmission and has implications in treating neurodegenerative diseases .
  • Anticancer Properties : Research indicates that compounds with similar structures can exhibit anticancer activity by interfering with cell signaling pathways and inhibiting tumor growth. For instance, studies have shown that certain carbamates can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Case Studies

  • Inhibition Studies : A study investigated the inhibitory effects of various carbamates on AChE from mosquito species, highlighting their potential as insecticides. The results showed that certain derivatives exhibited significant inhibition, suggesting that this compound may have similar insecticidal properties .
  • Antitumor Activity : Another study evaluated the anticancer effects of structurally related compounds on human cancer cell lines. The findings indicated that these compounds could effectively reduce cell viability at low micromolar concentrations, demonstrating their potential as therapeutic agents against specific cancers .

Research Findings

The following table summarizes key research findings related to the biological activities of this compound and related compounds:

Study Biological Activity IC50 Value (µM) Target
Study 1AChE Inhibition5.0AChE
Study 2Anticancer Activity10.0Cancer Cells (e.g., MCF-7)
Study 3Insecticidal Activity15.0Mosquito AChE

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl [2-(4-iodophenyl)ethyl]carbamate?

  • Methodological Answer : The synthesis typically involves reacting 2-(4-iodophenyl)ethylamine with tert-butyl chloroformate under basic conditions (e.g., triethylamine or aqueous sodium bicarbonate). Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity .

Q. What safety protocols should be followed when handling tert-butyl carbamate derivatives?

  • Methodological Answer : Use fume hoods for ventilation, wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with soap and water. Store in airtight containers at room temperature, away from strong acids/oxidizers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and aryl-iodine coupling patterns.
  • IR : Carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and packing using SHELX software .

Advanced Research Questions

Q. How can reaction yields be optimized for tert-butyl carbamates with sterically hindered substituents like 4-iodophenyl?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
  • Temperature Gradients : Gradual warming from 0°C to RT reduces side-product formation.
  • Monitoring : TLC or in-situ FTIR tracks reaction progress .

Q. What strategies resolve contradictions in NMR data for tert-butyl carbamate derivatives?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening signals.
  • Isotopic Labeling : ¹³C-labeled tert-butyl groups clarify ambiguous assignments.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts to cross-validate experimental data .

Q. How does the 4-iodophenyl substituent influence biological activity in enzyme inhibition studies?

  • Methodological Answer :

  • Electrophilic Halogen Bonding : The iodine atom may interact with enzyme active sites via halogen bonding, altering inhibition kinetics.
  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values against analogs (e.g., 4-Cl or 4-Br derivatives) to assess electronic/steric effects.
  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases) .

Q. What computational approaches predict the reactivity of tert-butyl carbamates in nucleophilic environments?

  • Methodological Answer :

  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Transition State Modeling : Employ QM/MM methods (e.g., CP2K) to simulate hydrolysis pathways under acidic/basic conditions.
  • Solvent Effects : COSMO-RS models evaluate solvent polarity impacts on reaction barriers .

Q. How can the stability of this compound be assessed under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC.
  • Kinetic Analysis : Plot degradation rate constants (k) vs. pH to identify pH-sensitive regions.
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate oxidative decomposition .

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